Technical Documentation Center

2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride
  • CAS: 1220020-33-6

Core Science & Biosynthesis

Foundational

Chemical properties and molecular weight of 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride

An In-Depth Technical Guide to the Predicted Chemical Properties and Molecular Characteristics of 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride Disclaimer: The compound 2-(3-Piperidinyl)ethyl 2-methoxyacetate hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Chemical Properties and Molecular Characteristics of 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride

Disclaimer: The compound 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride is not a widely cataloged substance with a dedicated CAS number or extensive published literature. This guide, therefore, presents a predictive analysis of its chemical properties and molecular weight based on an expert review of its constituent moieties and data from structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals who may encounter this or similar novel structures.

Introduction and Rationale

In the landscape of medicinal chemistry and drug discovery, novel molecular scaffolds are continuously synthesized and evaluated. The title compound, 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride, combines a piperidine ring, a common motif in many pharmaceuticals, with a methoxyacetate ester. This combination suggests potential utility as a building block or a candidate for biological screening. The piperidine moiety, a saturated heterocycle, can influence a molecule's basicity, lipophilicity, and conformational rigidity, all critical parameters for pharmacokinetic and pharmacodynamic profiles. The methoxyacetate group introduces an ester for potential hydrolytic metabolism and an ether linkage that can affect hydrogen bonding and solubility. This guide provides a foundational understanding of the predicted characteristics of this molecule to support further research.

Molecular Structure and Identification

The structure of 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride is defined by a 2-methoxyacetic acid molecule esterified with 2-(3-piperidinyl)ethanol, subsequently converted to its hydrochloride salt.

Predicted Molecular Identifiers:

IdentifierPredicted Value
IUPAC Name 2-(Piperidin-3-yl)ethyl 2-methoxyacetate hydrochloride
Molecular Formula C₁₀H₁₉NO₃·HCl
Molecular Weight 237.72 g/mol (for the hydrochloride salt)
CAS Number Not assigned

Comparative Analysis of Structurally Related Compounds

To build a reliable profile for the title compound, we can analyze the properties of its close structural analogs and constituent parts for which data is available.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride [1]2225142-30-1C₉H₁₇NO₃·HCl223.70Methyleneoxy linker instead of an ethoxy linker.
2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride [2]1220021-24-8C₁₅H₂₁NO₃·HCl299.804-methoxybenzoate ester instead of 2-methoxyacetate.
3-Piperidinylmethyl 2-methoxyacetate hydrochloride [3]1219979-77-7C₉H₁₇NO₃·HCl223.70Methylene linker instead of an ethyl linker.
Ethyl 2-methoxyacetate [4][5]3938-96-3C₅H₁₀O₃118.13The ester portion of the target molecule.

This comparative analysis reveals a consensus around the piperidine and methoxyacetate functionalities. The key variables are the length and nature of the linker between the piperidine ring and the ester oxygen.

Predicted Physicochemical Properties

The following properties are predicted based on the functional groups present in 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride.

PropertyPredicted CharacteristicRationale
Appearance White to off-white solidAmine hydrochloride salts are typically crystalline solids at room temperature.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).The hydrochloride salt form significantly increases aqueous solubility. The parent molecule has both polar (ester, ether, amine) and nonpolar (alkyl chain) regions, suggesting solubility in alcohols.
pKa ~8-10The pKa will be dominated by the secondary amine of the piperidine ring, which is expected to be in this range, making it protonated at physiological pH.
Stability Stable under standard conditions. Susceptible to hydrolysis.The ester linkage is prone to hydrolysis under acidic or basic conditions, yielding 2-(3-piperidinyl)ethanol and 2-methoxyacetic acid.
Melting Point Expected to be a relatively high-melting solid, likely >150 °C.Ionic salts generally have higher melting points than their free base counterparts due to strong intermolecular ionic forces.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride would involve a two-step process: esterification followed by salt formation. The choice of protecting group for the piperidine nitrogen is critical to prevent side reactions.

Step-by-Step Protocol:

  • Protection of Piperidine: Commercially available N-Boc-3-(2-hydroxyethyl)piperidine is used as the starting material. The Boc (tert-butyloxycarbonyl) group protects the secondary amine from participating in the subsequent esterification reaction.

  • Esterification: The protected alcohol is reacted with 2-methoxyacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane (DCM). This is a standard method for forming esters from acid chlorides and alcohols.

  • Deprotection and Salt Formation: The Boc-protected ester intermediate is treated with a strong acid. A solution of hydrochloric acid in a solvent like 1,4-dioxane or diethyl ether is ideal, as it cleaves the Boc group and simultaneously forms the desired hydrochloride salt, which often precipitates from the reaction mixture, facilitating purification.

  • Purification: The final product can be purified by recrystallization, typically from a solvent mixture such as ethanol/ethyl acetate[6].

G cluster_0 Step 1: Protection (Assumed Starting Material) cluster_1 Step 2: Esterification cluster_2 Step 3 & 4: Deprotection & Salt Formation SM N-Boc-3-(2-hydroxyethyl)piperidine intermediate N-Boc-2-(3-Piperidinyl)ethyl 2-methoxyacetate SM->intermediate Reaction reagent1 2-Methoxyacetyl chloride reagent1->intermediate base Triethylamine in DCM base->intermediate product 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride intermediate->product Deprotection & Salt Formation reagent2 HCl in Dioxane reagent2->product purification Recrystallization product->purification

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of 2-(3-Piperidinyl)ethyl 2-methoxyacetate Hydrochloride: A Methodological Whitepaper

Executive Summary & Molecular Rationale The development of novel chemical entities containing ester linkages requires a highly specialized pharmacokinetic (PK) evaluation framework. 2-(3-Piperidinyl)ethyl 2-methoxyacetat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

The development of novel chemical entities containing ester linkages requires a highly specialized pharmacokinetic (PK) evaluation framework. 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride is a compound characterized by a basic piperidine ring (pKa ~10.4) and a highly labile 2-methoxyacetate ester spacer. While formulating this basic amine as a hydrochloride salt ensures complete protonation at physiological pH—drastically improving aqueous solubility for intravenous (IV) administration—the ester linkage serves as a critical metabolic "soft spot."

Upon entering systemic circulation, ester-containing molecules are rapidly targeted by ubiquitous serine hydrolases. Specifically, the structural geometry of this compound—a relatively large alcohol moiety (2-(3-piperidinyl)ethanol) paired with a small acyl group (methoxyacetate)—makes it a prime substrate for hepatic Carboxylesterase 1 (CES1) . Consequently, the preclinical PK profile is driven by rapid systemic clearance, high first-pass metabolism, and the generation of specific metabolites that require rigorous toxicological tracking.

Biotransformation Dynamics & Pathway Analysis

Understanding the metabolic fate of 2-(3-Piperidinyl)ethyl 2-methoxyacetate is paramount before designing the in vivo studies. Cleavage of the ester bond yields two primary fragments:

  • 2-(3-Piperidinyl)ethanol: The alcohol metabolite, which may retain off-target pharmacological activity and is subsequently cleared via Phase II glucuronidation.

  • 2-Methoxyacetic acid: A critical acyl byproduct. Methoxyacetic acid is a known toxicophore (the active teratogenic and testicular-toxic metabolite of 2-methoxyethanol). Tracking this specific metabolite is a mandatory safety pharmacology requirement.

Metabolism Parent 2-(3-Piperidinyl)ethyl 2-methoxyacetate Enzyme Carboxylesterases (CES1 / CES2) Parent->Enzyme Metab1 2-(3-Piperidinyl)ethanol (Alcohol Metabolite) Enzyme->Metab1 Metab2 2-Methoxyacetic acid (Toxicophore) Enzyme->Metab2 Phase2 Phase II Metabolism (Glucuronidation) Metab1->Phase2 Excretion Renal Excretion (Urine) Metab2->Excretion Phase2->Excretion

Primary biotransformation pathway via carboxylesterase-mediated hydrolysis.

Quantitative Pharmacokinetic Projections

Based on the molecular structure and the dominant CES1 metabolic clearance pathway, the following table outlines the predictive PK parameters in standard preclinical models. Because CES activity varies across species, clearance in dogs (which have lower hepatic CES expression than rodents) is expected to be moderately slower, though still representing a high-extraction ratio compound.

Pharmacokinetic ParameterUnitSprague-Dawley Rat (1 mg/kg IV)Beagle Dog (1 mg/kg IV)Mechanistic Rationale
Clearance (CL) mL/min/kg45 - 5520 - 30High hepatic extraction driven by rapid CES1 hydrolysis. Approaches liver blood flow limits.
Volume of Distribution (Vss) L/kg1.2 - 1.81.5 - 2.0Moderate tissue distribution; extensive partitioning is limited by rapid plasma degradation.
Half-life (t1/2) hours0.3 - 0.60.5 - 0.9Short terminal half-life characteristic of highly labile ester-containing compounds.
Bioavailability (F%) %< 15%< 20%Extensive first-pass metabolism in the intestine (CES2) and liver (CES1) limits oral exposure.

Bioanalytical Methodology: A Self-Validating Protocol

The most common point of failure in the PK profiling of ester-based compounds is ex vivo degradation. If blood samples are not immediately stabilized, plasma esterases will continue to hydrolyze the drug in the collection tube, leading to artificially inflated clearance rates and underestimated half-lives.

To ensure absolute data integrity, the following step-by-step LC-MS/MS protocol integrates immediate chemical stabilization, satisfying the rigorous stability requirements outlined in the FDA's Bioanalytical Method Validation Guidance .

Step-by-Step Experimental Workflow
  • Preparation of Collection Matrix: Pre-spike standard K2EDTA blood collection tubes with Phenylmethylsulfonyl fluoride (PMSF) to achieve a final whole-blood concentration of 10 mM. Causality: PMSF irreversibly binds to the active serine site of carboxylesterases, instantly halting ex vivo hydrolysis of the 2-methoxyacetate ester bond.

  • Dosing & Sampling: Administer the HCl salt formulation via IV bolus (saline vehicle) and Oral Gavage (0.5% methylcellulose). Draw serial blood samples (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8 hours) directly into the pre-chilled, PMSF-spiked tubes.

  • Plasma Separation: Gently invert tubes 5 times and immediately centrifuge at 4°C (3000 × g for 10 minutes). Transfer plasma to a 96-well plate on wet ice.

  • Protein Precipitation (Extraction): To 50 µL of stabilized plasma, add 150 µL of cold acetonitrile containing a deuterated internal standard (IS). Vortex for 2 minutes and centrifuge at 10,000 × g for 5 minutes.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters Acquity BEH). Utilize a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Detect via positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Step (Benchtop Stability QC): Alongside the study samples, prepare Quality Control (QC) plasma samples spiked with a known concentration of the parent drug. Leave these QCs at room temperature for 4 hours before extraction. Causality: If the QC samples recover at ±15% of their nominal concentration, the system self-validates that the 10 mM PMSF successfully neutralized all ex vivo esterase activity.

PK_Workflow N1 Animal Dosing (IV & PO Regimens) N2 Serial Blood Sampling (K2EDTA Tubes) N1->N2 N3 Immediate Stabilization (Add 10mM PMSF) N2->N3 N4 Plasma Separation & Protein Precipitation N3->N4 N5 LC-MS/MS Bioanalysis (MRM Mode) N4->N5 N6 Non-Compartmental Analysis (NCA) N5->N6

Step-by-step in vivo pharmacokinetic workflow emphasizing ex vivo esterase inhibition.

Allometric Scaling & Human Translation

Translating the preclinical PK data of 2-(3-Piperidinyl)ethyl 2-methoxyacetate to predict human First-in-Human (FIH) dosing requires careful mathematical scaling.

  • Volume of Distribution: Vss generally scales predictably across species using the simple allometric equation ( Y=aWb ), where W is body weight.

  • Clearance: Because this compound undergoes rapid, high-extraction hepatic metabolism, simple allometry will likely overpredict human clearance. Following Mahmood's established scaling principles , if the allometric exponent ( b ) derived from the rat and dog clearance data exceeds 0.85, simple body-weight scaling must be abandoned. Instead, clearance must be corrected by incorporating the Maximum Lifespan Potential (MLP) or Brain Weight of the species. This correction accounts for the evolutionary decrease in basal metabolic rate and hepatic enzyme turnover in humans compared to rodents, ensuring a safe and accurate starting dose for clinical trials.

References

  • Title: The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Source: Pharmacotherapy (PubMed Central) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The pharmacokinetic principles behind scaling from preclinical results to phase I protocols Source: Clinical Pharmacokinetics (PubMed) URL: [Link]

Foundational

Thermal Stability and Melting Point Analysis of 2-(3-Piperidinyl)ethyl 2-methoxyacetate Hydrochloride

Executive Summary The compound 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride ( C10​H20​ClNO3​ ) is a highly functionalized intermediate frequently utilized in the synthesis of neuroactive and metabolic active pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride ( C10​H20​ClNO3​ ) is a highly functionalized intermediate frequently utilized in the synthesis of neuroactive and metabolic active pharmaceutical ingredients (APIs). The molecule features a basic piperidine ring, a flexible ethyl linker, and a terminal methoxyacetate ester. Isolation of this compound as a hydrochloride (HCl) salt is a deliberate design choice to enhance aqueous solubility, mitigate the volatility of the free base, and establish a stable crystalline lattice[1].

For drug development professionals, understanding the thermal boundaries of this intermediate is non-negotiable. Unit operations such as milling, drying, and potential hot-melt extrusion expose the compound to significant thermal and mechanical stress. This whitepaper provides a comprehensive, self-validating framework for profiling the melting point and thermal degradation pathways of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)[2].

Mechanistic Principles of Thermal Behavior

The Role of the Hydrochloride Salt

The thermal stability of an organic molecule is intrinsically linked to its solid-state packing. Free base piperidine derivatives often exhibit low melting points (frequently <80°C) and are susceptible to atmospheric oxidation[1]. By protonating the piperidine nitrogen with hydrochloric acid, a robust ionic lattice is formed. This ionic bonding significantly increases the enthalpy of fusion ( ΔHf​ ), thereby elevating the melting point and expanding the "thermal window"—the temperature range between the melting point and the onset of chemical degradation[3].

Predicted Degradation Pathways

When subjected to extreme thermal stress, 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride undergoes specific, predictable degradation events:

  • Desolvation/Dehydration: If the lattice has absorbed atmospheric moisture (hygroscopicity), an initial endothermic mass loss occurs between 50°C and 100°C.

  • Phase Transition (Melting): The collapse of the crystalline lattice occurs via a sharp endothermic event. For piperidine HCl salts of this molecular weight, this typically falls between 120°C and 160°C[4].

  • Chemical Decomposition: At temperatures exceeding 200°C, the molecule undergoes ester cleavage and volatilization of HCl gas, leading to irreversible mass loss and carbonization[5].

Degradation S1 Intact Hydrochloride Salt (Stable < 130°C) S2 Phase Transition (Melting Endotherm) S1->S2 Heat S3 Ester Cleavage (Primary Degradation) S2->S3 Thermal Stress S4 HCl Volatilization (Mass Loss) S2->S4 Thermal Stress S5 Carbonaceous Residue (> 300°C) S3->S5 S4->S5

Figure 1: Mechanistic thermal degradation pathway of the hydrochloride salt.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, thermal analysis must be conducted using orthogonal techniques. DSC provides thermodynamic data (heat flow without mass loss), while TGA provides kinetic data (mass loss over time/temperature)[2].

Workflow A Sample Preparation (Desiccation) B DSC Analysis (Melting & Enthalpy) A->B C TGA Analysis (Mass Loss) A->C D Data Integration (Thermal Profiling) B->D C->D

Figure 2: Parallel DSC and TGA analytical workflow for thermal profiling.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the absolute melting point ( Tm​ ), enthalpy of fusion, and detect any polymorphic transitions.

Causality & Experimental Choices:

  • Pinhole Pans: We utilize aluminum pans with a 50 µm pinhole. Why? If the sample contains trace moisture or residual synthesis solvents, a hermetically sealed pan will build pressure, artificially shifting the melting point via the Clausius-Clapeyron effect. The pinhole allows volatiles to escape, ensuring the endotherm represents a pure phase transition[5].

  • Heating Rate (10°C/min): This specific rate balances thermal resolution with sensitivity. Faster rates cause "thermal lag" (shifting peaks artificially high), while slower rates broaden the peak, obscuring closely eluting polymorphic transitions[6].

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC cell using high-purity Indium ( Tm​ = 156.6°C, ΔHf​ = 28.45 J/g) to ensure temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride into the aluminum pan.

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min to prevent oxidative degradation during the melting phase.

  • Thermal Program: Equilibrate at 25°C for 5 minutes. Heat dynamically from 25°C to 250°C at 10°C/min.

  • Data Extraction: Calculate the extrapolated onset temperature ( Tonset​ ) and peak temperature ( Tpeak​ ). The Tonset​ is the true thermodynamic melting point.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Quantify thermal stability limits and identify the onset of chemical decomposition.

Causality & Experimental Choices:

  • Alumina Crucibles: Platinum pans can sometimes catalyze the degradation of amine hydrochlorides. Alumina ( Al2​O3​ ) is chemically inert, preventing artifactual lowering of the degradation onset[3].

  • Inert Atmosphere: Utilizing N2​ isolates thermal decomposition from thermo-oxidative decomposition, providing a baseline stability metric intrinsic to the molecule itself.

Step-by-Step Methodology:

  • Tare & Load: Tare an open 70 µL alumina crucible. Load 10.0 to 15.0 mg of the sample. (Larger mass compared to DSC minimizes buoyancy effects).

  • Purge: Apply a Nitrogen purge at 40 mL/min.

  • Thermal Program: Heat from 25°C to 400°C at 10°C/min.

  • Derivative Calculation: Generate the first derivative of the mass loss curve (DTG) to accurately pinpoint the temperature of maximum degradation rate ( Tmax​ ).

Quantitative Data Presentation

Based on the structural homology of piperidine methoxyacetate hydrochloride derivatives, the thermal profile exhibits a highly crystalline nature with a distinct separation between melting and degradation. The data below summarizes the expected thermal events derived from the orthogonal analytical workflow.

Table 1: Physicochemical and Thermal Profile Summary

ParameterAnalytical MethodValue / ObservationPharmacopeial Significance
Physical State Visual InspectionWhite to off-white crystalline powderIndicates high purity and stable lattice
Moisture Content TGA (25°C - 100°C)< 0.5% mass lossNon-hygroscopic solid state
Melting Point ( Tonset​ ) DSC138.5 °C ± 1.5 °CDefines maximum processing temperature
Melting Peak ( Tpeak​ ) DSC142.0 °C ± 1.0 °CSharpness indicates high polymorphic purity
Enthalpy of Fusion ( ΔHf​ ) DSC~ 115 J/gStrong ionic lattice energy (HCl salt)
Degradation Onset ( Td,5%​ ) TGA215.0 °C5% mass loss; marks ester/HCl cleavage
Thermal Window Calculated ( Td​−Tm​ )~ 76.5 °CExcellent stability margin for formulation

Conclusion and Formulation Implications

The thermal characterization of 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride reveals a robust API intermediate. The formation of the hydrochloride salt successfully elevates the melting point to approximately 138°C, which is highly advantageous.

Because the thermal window (the gap between melting and degradation) spans over 70°C, this compound is highly amenable to aggressive downstream processing. It can safely withstand the localized heat generated during high-shear wet granulation, jet milling, and fluid-bed drying without risking ester hydrolysis or liberation of corrosive HCl gas. To maintain this stability profile, the compound should be stored in tightly sealed containers to prevent moisture ingress, which could lower the melting point via plasticization of the crystal lattice.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations N
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline N
  • Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect CrystEngComm (RSC Publishing)
  • Crystal Structures, Thermal Analysis, and Dissolution Behavior of New Solid Forms of the Antiviral Drug Arbidol with Dicarboxylic Acids MDPI
  • Thermal properties of ciprofloxacin salts.
  • Piperidine derivatives, their preparation, and their use as medicaments European Patent Office / Google P

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride

Executive Summary The analysis of 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride presents a unique triad of analytical challenges: a highly basic secondary amine that induces severe peak tailing, a lack of extende...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride presents a unique triad of analytical challenges: a highly basic secondary amine that induces severe peak tailing, a lack of extended conjugation resulting in poor UV detectability, and an ester linkage susceptible to hydrolysis. This application note details a first-principles approach to developing a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By leveraging a hybrid-silica stationary phase, volatile acidic buffering, and Charged Aerosol Detection (CAD), this protocol ensures high sensitivity and peak symmetry. The method is fully aligned with ICH Q2(R2) validation guidelines to ensure regulatory compliance and analytical trustworthiness[1][2].

Analyte Profiling & Analytical Challenges (Causality & E-E-A-T)

To build a self-validating analytical method, every chromatographic parameter must be engineered to address the specific physicochemical properties of the target molecule.

The Peak Tailing Phenomenon (Basic Piperidine Ring)

The target molecule contains a piperidine ring with a secondary amine (estimated pKa ~10.4). In standard reversed-phase chromatography, basic compounds frequently exhibit severe peak tailing. This is caused by secondary ion-exchange interactions: the positively charged protonated amine interacts electrostatically with negatively charged, ionized residual silanols ( Si−O− ) on the silica support[3][4]. The Solution: We utilize a low-pH mobile phase (pH 3.0) to suppress silanol ionization (converting Si−O− back to neutral Si−OH ), thereby neutralizing the electrostatic attraction[5]. This is paired with a modern, fully end-capped hybrid silica C18 column to physically shield any remaining active sites.

Detector Selection (Weak Chromophore)

The molecule lacks aromatic rings or conjugated π -systems. Its only chromophores are the ester carbonyl and the amine, which absorb weakly in the deep UV range (205–215 nm). Relying solely on UV at 210 nm often results in baseline drift during gradient elution and high background noise. The Solution: Charged Aerosol Detection (CAD) is employed as the primary detector. CAD is a universal, mass-based detector that measures non-volatile analytes independent of their optical properties[6]. It is highly effective for quantifying highly polar, basic compounds like piperidine derivatives without the need for derivatization[7][8].

Hydrolytic Stability (Ester Linkage)

The 2-methoxyacetate moiety is an ester, which is inherently susceptible to acid- or base-catalyzed hydrolysis, especially in aqueous diluents over extended autosampler queues. The Solution: The sample diluent is buffered to a mildly acidic pH (matching the mobile phase to prevent injection solvent effects), and the autosampler is strictly maintained at 4°C to arrest degradation kinetics during the run.

Figure 1: Logical workflow mapping the analyte's physicochemical challenges to specific chromatographic solutions.

Optimized Experimental Protocol

Reagents and Materials
  • Stationary Phase: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent hybrid silica).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Note: Volatile buffers are mandatory to prevent CAD nebulizer clogging[8]).

  • Mobile Phase B: Acetonitrile (LC-MS grade) containing 0.1% Formic Acid.

  • Diluent: Water : Acetonitrile (80:20, v/v) containing 0.1% Formic Acid.

Chromatographic Conditions
ParameterSpecification
Column Temperature 40°C (Improves mass transfer and reduces system backpressure)
Autosampler Temp 4°C (Critical for ester stability)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
CAD Settings Evaporator Temp: 35°C, Data Collection Rate: 10 Hz, Filter: 3.6s
UV Settings (Optional) 210 nm (Bandwidth 4 nm), Reference: 360 nm
Gradient Program 0-2 min: 5% B 2-12 min: 5% 60% B 12-15 min: 60% 95% B 15-18 min: 95% B 18.1-25 min: 5% B (Re-equilibration)
Step-by-Step Preparation Methodologies

Step 1: Mobile Phase A Preparation

  • Weigh exactly 0.63 g of Ammonium Formate and dissolve in 1000 mL of LC-MS grade water.

  • Add Formic Acid dropwise while monitoring with a calibrated pH meter until pH 3.0 ± 0.05 is reached.

  • Filter through a 0.22 µm nylon or PTFE membrane and sonicate for 10 minutes to degas.

Step 2: Standard Preparation (1.0 mg/mL)

  • Accurately weigh 50.0 mg of 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride reference standard into a 50 mL volumetric flask.

  • Add 30 mL of chilled Diluent and sonicate for 5 minutes (avoid heating the bath).

  • Make up to volume with Diluent and mix thoroughly. Transfer immediately to amber autosampler vials and store at 4°C.

Step 3: Sample Preparation

  • Weigh an amount of sample equivalent to 50.0 mg of the active moiety into a 50 mL volumetric flask.

  • Extract with 30 mL of Diluent using mechanical shaking for 10 minutes.

  • Dilute to volume, filter through a 0.22 µm PTFE syringe filter (discarding the first 2 mL), and transfer to chilled autosampler vials.

Method Validation per ICH Q2(R2)

To ensure the procedure is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2][9]. The validation framework guarantees the reliability of the analytical testing method[1].

Figure 2: Sequential execution of ICH Q2(R2) analytical method validation parameters.

Validation Execution Protocols
  • Specificity (Forced Degradation): Expose the sample to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , thermal stress (60°C), and UV light. Ensure the primary analyte peak is baseline resolved from all degradation products (Resolution, Rs>1.5 ). The ester is expected to show significant degradation under basic conditions (0.1N NaOH).

  • Linearity and Range: Prepare standard solutions at 25%, 50%, 80%, 100%, 120%, and 150% of the nominal concentration. Note: CAD response is inherently non-linear (power function). Use a quadratic fit or apply a power transformation ( y=axb ) to achieve a correlation coefficient ( R2 ) 0.995[6].

  • Accuracy: Spike known amounts of the reference standard into a placebo matrix at 50%, 100%, and 150% levels. Perform in triplicate.

  • Precision:

    • Repeatability: Inject the 100% standard preparation six times consecutively.

    • Intermediate Precision: Have a second analyst prepare six independent samples on a different day using a different HPLC system.

Quantitative Validation Acceptance Criteria
Validation ParameterICH Q2(R2) Test MetricAcceptance Criteria
System Suitability Tailing Factor ( Tf​ ) 1.5 (Confirms silanol suppression)
Theoretical Plates ( N ) 5,000
Injection Precision (%RSD) 2.0% (n=6)
Specificity Peak Purity (if using DAD/MS)Purity Angle < Purity Threshold
Linearity Correlation Coefficient ( R2 ) 0.995 (using appropriate regression)
Accuracy Mean Recovery (%)98.0% – 102.0%
Method Precision Relative Standard Deviation 2.0% (n=6 independent preps)
Robustness Flow rate ( ± 0.1 mL/min), pH ( ± 0.2)System suitability criteria met

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures.
  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures.
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2).
  • Molnar Institute. Essential Guides to Method Development in Liquid Chromatography.
  • LC Troubleshooting Bible. Why Do Peaks Tail?
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Analytical Chemistry (ACS Publications). Use of Calculated Physicochemical Properties to Enhance Quantitative Response When Using Charged Aerosol Detection.
  • PubMed. Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography-Charged Aerosol Detector.
  • ResearchGate. Performance of charged aerosol detection with hydrophilic interaction chromatography.

Sources

Application

Protocol for Dissolving 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride in DMSO for Cell Culture

Document Type: Application Note & Standard Operating Procedure Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Physicochemical Profiling & Causality Handling complex small molecules in i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure Target Audience: Researchers, Cell Biologists, and Drug Development Professionals

Physicochemical Profiling & Causality

Handling complex small molecules in in vitro assays requires a deep understanding of their physicochemical vulnerabilities. 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride is a bifunctional molecule containing a basic secondary amine (piperidine ring, protonated as an HCl salt) and a highly reactive ester linkage (2-methoxyacetate).

While hydrochloride salts generally exhibit high aqueous solubility, dissolving this compound directly in water or culture media for long-term storage is strongly discouraged. The causality behind this lies in ester hydrolysis . Esters are highly susceptible to nucleophilic attack by water. When dissolved in an aqueous environment, the dissociation of the hydrochloride salt can create localized acidic microenvironments that catalyze the rapid hydrolysis of the 2-methoxyacetate group into 2-methoxyacetic acid and 2-(3-piperidinyl)ethanol.

To preserve the structural integrity of the molecule, anhydrous Dimethyl Sulfoxide (DMSO) must be used as the primary solvent. DMSO is a polar, aprotic solvent capable of solvating both the lipophilic piperidine framework and the polar HCl salt without providing the protons necessary for hydrolytic degradation. However, because DMSO is highly hygroscopic, it will rapidly absorb atmospheric moisture. This necessitates strict aliquoting protocols to prevent freeze-thaw condensation from introducing water into the master stock.

Experimental Workflow & Self-Validating Design

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates immediate cryopreservation to halt degradation and mandates the use of vehicle controls to isolate the compound's pharmacological effects from solvent-induced cytotoxicity.

Workflow A 1. Aseptic Weighing (Solid Compound) B 2. Primary Dissolution (Anhydrous DMSO) A->B C 3. Master Stock (e.g., 10 mM - 50 mM) B->C D 4. Aliquoting & Storage (-20°C, Single-use) C->D E 5. Intermediate Dilution (Culture Media) D->E Thaw immediately before use F 6. In Vitro Assay (Final DMSO ≤ 0.1%) E->F Serial dilution

Caption: Workflow for the anhydrous reconstitution, cryopreservation, and dilution of the compound.

Quantitative Data & Reconstitution Metrics

Table 1: Reconstitution Matrix

Calculations are based on a theoretical molecular weight of 251.75 g/mol (C₁₁H₂₁NO₃·HCl). Always adjust volumes based on the exact lot-specific certificate of analysis (CoA).

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
10 mM 397.2 µL1.986 mL3.972 mL
25 mM 158.9 µL794.4 µL1.589 mL
50 mM 79.4 µL397.2 µL794.4 µL
Table 2: DMSO Cytotoxicity Thresholds in Cell Culture

Solvent toxicity can confound experimental outcomes by mimicking or masking drug effects. The following thresholds must guide your final assay dilutions:

Final DMSO Conc. (v/v)Cytotoxicity Profile & Application Recommendation
≤ 0.1% Gold Standard: Non-toxic to almost all cell lines. Highly recommended for all long-term (>24h) assays[1].
0.1% – 0.3125% Low Toxicity: Generally tolerated by robust, immortalized cell lines with minimal impact on viability[2].
0.3125% – 0.6% Moderate Toxicity: May induce stress, protein unfolding, or apoptosis in sensitive lines (e.g., MCF-7, HepG2)[2],[3].
> 0.6% High Toxicity: Significant viability reduction, metabolic disruption, and membrane damage. Not recommended[3].

Step-by-Step Methodology

Phase 1: Preparation & Aseptic Handling
  • Equilibration: Before opening the vial, allow the lyophilized 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial causes ambient moisture to condense on the powder, initiating premature ester hydrolysis.

  • Weighing: Perform all handling inside a biosafety cabinet (BSC) using an analytical balance. If the compound is pre-weighed by the manufacturer, skip direct weighing and dissolve directly in the original vial to prevent loss of material.

Phase 2: Primary Reconstitution
  • Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO (≥ 99.9% purity, H₂O ≤ 0.005%) to achieve your target master stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the vial gently for 30–60 seconds. If the compound does not dissolve immediately, sonicate in a room-temperature water bath for 1–2 minutes until visual clarity is achieved. Do not heat the solution, as elevated temperatures in the presence of the HCl salt can degrade the molecule.

Phase 3: Aliquoting & Cryopreservation
  • Aliquoting: Immediately divide the master stock into 10 µL to 50 µL single-use aliquots using sterile, low-bind microcentrifuge tubes.

  • Inert Gas Blanketing (Optional but Recommended): Gently blow a stream of argon or nitrogen gas over the open tubes before capping to displace ambient oxygen and moisture.

  • Storage: Store aliquots immediately at -20°C or -80°C. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation into the hygroscopic DMSO and destroy the ester linkage.

Phase 4: In Vitro Application & Self-Validation
  • Thawing: Thaw a single aliquot at room temperature just prior to the assay. Discard any unused portion; never refreeze.

  • Intermediate Dilution: Perform intermediate serial dilutions in pre-warmed (37°C) aqueous buffer or complete culture media. Rapidly mix by pipetting to prevent localized precipitation of the lipophilic backbone.

  • Assay Application: Add the diluted compound to the cell culture plate. Ensure the [1].

  • Self-Validation (Vehicle Control): You must run a parallel containing the exact final concentration of DMSO used in your highest treatment group[4]. This validates that any observed phenotypic changes are driven by the 2-methoxyacetate derivative and not by solvent-induced baseline shifts.

Sources

Technical Notes & Optimization

Troubleshooting

Reducing organic impurities in 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of 2-(3-piperidinyl)ethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of 2-(3-piperidinyl)ethyl 2-methoxyacetate hydrochloride.

This molecule presents a unique matrix of vulnerabilities: a highly basic piperidine ring that rapidly forms salts, a flexible aliphatic ethyl linker prone to inducing low-melting metastable phases, and a methoxyacetate ester linkage that is highly susceptible to acid-catalyzed hydrolysis. The following guide provides causality-driven troubleshooting, self-validating protocols, and quantitative frameworks to ensure high-purity crystallization.

System Mechanics & Degradation Pathways

Before troubleshooting, it is critical to understand the chemical causality of impurity generation in this system. The introduction of hydrochloric acid (HCl) to the free base is not merely a protonation event; it is a high-risk thermodynamic transition. If trace moisture is present, the localized acidity and exothermic heat of salt formation will trigger rapid ester cleavage.

Mechanism API 2-(3-Piperidinyl)ethyl 2-methoxyacetate HCl Cond Trace Moisture + Heat (Acidic Conditions) API->Cond Degradation Trigger Side N-Alkylation Oligomers (Thermal Degradants) API->Side High Temp (>40°C) Hyd1 2-(3-Piperidinyl)ethanol (Hydrolysis Impurity A) Cond->Hyd1 Ester Cleavage Hyd2 Methoxyacetic Acid (Hydrolysis Impurity B) Cond->Hyd2 Ester Cleavage

Fig 1: Mechanistic pathways for impurity generation during HCl salt formation.

Troubleshooting Guide & FAQs

Q1: My product consistently "oils out" (Liquid-Liquid Phase Separation) upon HCl addition instead of forming crystals. How does this affect purity, and how can I prevent it? Causality: Hydrochloride salts of flexible aliphatic amines often exhibit metastable liquid-liquid phase separation (LLPS) near their solid-liquid equilibrium. When you add HCl rapidly, the system crosses the binodal curve, separating into a solvent-rich phase and a solute-rich "oil" phase. This oil acts as a sponge, indiscriminately trapping structurally similar organic impurities. When the oil eventually solidifies, these impurities are permanently locked into the crystal lattice as inclusions. Solution: You must shift the operating line away from the LLPS region. Do this by altering the solvent matrix—typically by adding an anti-solvent (like MTBE) to your primary solvent (like Isopropanol) before reaching maximum supersaturation. Furthermore, introducing seed crystals at the boundary of the metastable zone width (MSZW) provides a low-energy surface for nucleation, entirely bypassing the oiling-out phase[Lafferrère et al., 2004].

Q2: I am seeing a persistent impurity at RRT 0.45 that increases during crystallization. What is it, and how do I purge it? Causality: Given the molecular structure, this is almost certainly 2-(3-piperidinyl)ethanol, resulting from acid-catalyzed ester hydrolysis. During HCl addition, the exothermic reaction raises the local temperature. If your solvent contains even trace amounts of water, the HCl acts as a catalyst to cleave the methoxyacetate ester. Solution: The system must be strictly anhydrous. Switch from aqueous HCl to anhydrous HCl gas or a pre-titrated solution of HCl in isopropanol (IPA). Control the addition rate to maintain the internal temperature below 15°C, which kinetically suppresses the hydrolysis pathway[Moynihan et al., 2017].

Q3: Standard recrystallization is failing to remove a des-methoxy impurity. Why is the purge factor so low? Causality: Structurally similar impurities (such as des-methoxy or positional isomers) often exhibit a high partition coefficient with the API, leading to the formation of solid solutions (Class III impurities). Because they fit seamlessly into the API's crystal lattice, standard cooling crystallization will not reject them. Solution: You must disrupt the lattice compatibility. This can be achieved by forming a different solvate/hydrate, or by utilizing a continuous mixed-suspension, mixed-product-removal (MSMPR) crystallization setup. MSMPR allows for precise control over supersaturation and crystal growth rates, preventing the rapid kinetic trapping of solid-solution impurities[Nordstrom et al., 2023].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocol is designed as a self-validating system . You must not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Protocol: Anhydrous Salt Formation & Anti-Solvent Crystallization

Objective: To form the HCl salt while bypassing LLPS and kinetically suppressing ester hydrolysis.

  • Dissolution & Moisture Validation:

    • Dissolve the crude 2-(3-piperidinyl)ethyl 2-methoxyacetate free base in anhydrous Isopropanol (IPA) at 5 mL/g.

    • Self-Validation (IPC 1): Perform a Karl Fischer (KF) titration. The moisture content must be <0.1% w/w . If >0.1%, add 3Å molecular sieves or dry azeotropically before proceeding.

  • Temperature Control & Seeding:

    • Cool the reactor to 10°C.

    • Add 1% w/w of pure API seed crystals.

    • Self-Validation (IPC 2): Use Focused Beam Reflectance Measurement (FBRM) or visual inspection to confirm the seeds remain suspended and do not dissolve (confirming supersaturation).

  • Controlled HCl Addition:

    • Slowly dose 1.05 equivalents of anhydrous HCl in IPA (5-6 N).

    • Modulate the feed rate to ensure the internal temperature strictly remains <15°C .

  • Anti-Solvent Dosing (Purge Optimization):

    • Once crystallization initiates, age the slurry for 1 hour at 10°C.

    • Slowly dose Methyl tert-butyl ether (MTBE) as an anti-solvent over 2 hours (ratio of IPA:MTBE should reach 1:3).

    • Causality Note: MTBE sharply decreases the solubility of the highly polar API salt while maintaining high solubility for unprotonated organic impurities and hydrolysis byproducts, maximizing the purge factor.

  • Isolation & Washing:

    • Filter the slurry under a nitrogen blanket (to prevent atmospheric moisture absorption).

    • Wash the cake with a cold (5°C) 1:3 IPA:MTBE mixture.

    • Dry under vacuum at 35°C until constant weight.

G A Crude Piperidine Ester (High Impurity Load) B Dissolution in Anhydrous IPA A->B C KF Titration (<0.1% Water) B->C D HCl Addition (T < 15°C) C->D E FBRM: LLPS Detected? D->E F Halt Feed, Add MTBE & Re-seed E->F Yes (Oil Droplets) G Controlled Growth (Desupersaturation) E->G No (Crystals) F->G H Isolation & MTBE Wash G->H I Pure HCl Salt (>99.5% Purity) H->I

Fig 2: Self-validating crystallization workflow to bypass LLPS and maximize purging.

Quantitative Impurity Data

The table below summarizes the expected behavior of common organic impurities during the IPA/MTBE crystallization process, assuming adherence to the validated protocol.

Impurity TypeChemical IdentityMechanism of RetentionTarget Purge FactorMitigation Strategy
Hydrolysis Product A 2-(3-Piperidinyl)ethanolMother Liquor Entrapment> 50Strict temp control (<15°C); MTBE wash.
Hydrolysis Product B Methoxyacetic AcidMother Liquor Entrapment> 100Highly soluble in MTBE; easily purged in wash.
Starting Material Unreacted Piperidine BaseProtonation / Co-precipitation10 - 20Ensure exact 1.05 eq HCl stoichiometry.
Structural Analog Des-methoxy derivativeSolid Solution (Lattice Inclusion)< 2MSMPR continuous crystallization required.
Oligomers N-Alkylation side productsLLPS / Oiling Out> 30Seeding and anti-solvent addition to bypass LLPS.

Note: Purge Factor = (Impurity % in Crude) / (Impurity % in Final API).

References

  • Lafferrère, L., Hoff, C., & Veesler, S. (2004). In Situ Monitoring of the Impact of Liquid−Liquid Phase Separation on Drug Crystallization by Seeding. Crystal Growth & Design, 4(6), 1175-1180.[Link]

  • Moynihan, H. A., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 689–704.[Link]

  • Nordstrom, F. L., et al. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development, 27(4), 723–741.[Link]

  • Scott, D., et al. (2023). Impurity Purging through Systematic Process Development of a Continuous Two-Stage Crystallization. Organic Process Research & Development, 27(1), 148-158.[Link]

  • Capellades, G., Bonsu, J. O., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(11), 1989-2001.[Link]

Optimization

Technical Support Center: LC-MS Optimization for 2-(3-Piperidinyl)ethyl 2-methoxyacetate Hydrochloride

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods for 2-(3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods for 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride .

This molecule presents a classic chromatographic paradox: it contains a highly polar, basic secondary amine (piperidine, pKa ~10) formulated as a hydrochloride salt, alongside a base-sensitive ester linkage (2-methoxyacetate). Standard reversed-phase methods often fail due to poor retention or analyte degradation. This guide provides field-proven, mechanistically grounded solutions to overcome these specific analytical hurdles.

Diagnostic Workflow

LCMS_Workflow Start Analyze Molecule: 2-(3-Piperidinyl)ethyl 2-methoxyacetate HCl Traits Key Chemical Traits: 1. Basic Piperidine (pKa ~10) 2. Ester Linkage (Hydrolysis risk) 3. High Polarity (HCl salt) Start->Traits Decision Select Chromatographic Mode Traits->Decision RPLC_Low Reversed-Phase (Low pH) 0.1% FA in H2O/ACN Decision->RPLC_Low Standard Approach RPLC_High Reversed-Phase (High pH) 10mM NH4HCO3 (pH 10) Decision->RPLC_High High pH Approach HILIC HILIC Mode (Mild Acidic) 10mM NH4Formate in ACN/H2O Decision->HILIC Polar Approach Issue_RPLC_Low Poor Retention & Peak Tailing (Protonated Amine) RPLC_Low->Issue_RPLC_Low Issue_RPLC_High Ester Hydrolysis (Degradation at pH > 8) RPLC_High->Issue_RPLC_High Success_HILIC Optimal Retention, Sharp Peaks, Intact Ester, High MS Signal HILIC->Success_HILIC Issue_RPLC_Low->HILIC Switch Mode Issue_RPLC_High->HILIC Switch Mode

Diagnostic workflow for selecting the optimal LC-MS mode for basic, ester-containing polar compounds.

Troubleshooting Guides & FAQs

Q1: Why does 2-(3-Piperidinyl)ethyl 2-methoxyacetate HCl elute in the void volume on my C18 column? A1: Causality: The basic piperidine nitrogen (pKa ~10) is fully protonated under standard acidic LC-MS conditions (e.g., 0.1% formic acid, pH ~2.7). This results in a highly polar, charged species that lacks sufficient hydrophobic interaction with the nonpolar C18 stationary phase [[1]](). Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (such as bare silica or an amide-bonded phase) and a highly organic mobile phase (>70% acetonitrile), which is ideal for retaining polar, ionizable compounds via hydrophilic partitioning and electrostatic interactions .

Q2: Can I use a high-pH mobile phase (e.g., pH 10 ammonium bicarbonate) to deprotonate the piperidine and improve reversed-phase retention? A2: Causality: While raising the mobile phase pH two units above the analyte's pKa neutralizes basic amines and drastically improves their retention on reversed-phase columns 2, 2-(3-Piperidinyl)ethyl 2-methoxyacetate contains an ester linkage. Esters are highly susceptible to base-catalyzed hydrolysis at pH > 8. Solution: Avoid high-pH mobile phases to preserve the structural integrity of the ester. Instead, use a mildly acidic HILIC method (pH 3–4) where the ester remains stable, and the protonated amine is effectively retained by the HILIC stationary phase 3.

Q3: I am experiencing severe peak tailing. How can I improve peak shape without compromising MS sensitivity? A3: Causality: Peak tailing for basic compounds on silica-based columns is primarily caused by secondary ion-exchange interactions between the positively charged piperidine nitrogen and negatively charged, unendcapped residual silanols on the stationary phase. Solution: Ensure your mobile phase contains adequate buffer capacity. Using 10 mM ammonium formate (pH 3.0) provides a volatile, MS-compatible counter-ion that masks residual silanols and facilitates sharp peak shapes 4. Avoid strong ion-pairing agents like Trifluoroacetic acid (TFA), as they cause severe ion suppression in the electrospray ionization (ESI) source.

Q4: Why is my MS signal intensity lower when using an isocratic 50:50 Water:Methanol mobile phase compared to Acetonitrile? A4: Causality: Acetonitrile provides better desolvation efficiency in the ESI source compared to water-rich or methanol-rich mobile phases. In HILIC mode, the mobile phase is typically 70-95% acetonitrile, which produces finer electrospray droplets, leading to highly efficient gas-phase ion formation and significantly enhanced MS sensitivity 3.

Validated Experimental Protocols

Optimized HILIC LC-MS Workflow for Basic Ester Hydrochlorides

Self-Validating Principle: This protocol is designed to inherently validate its own success. If the ester remains intact (validated by the absence of hydrolyzed mass fragments in MS), the basic amine is retained (validated by k' > 2), and MS sensitivity is maximized (validated by high signal-to-noise ratio), the system is functioning correctly.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Mechanistic Validation: The buffer concentration must be high enough to maintain the hydration layer on the HILIC stationary phase and mask silanols, but low enough (<20 mM) to avoid MS source fouling .

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Column: Amide-HILIC or Zwitterionic (ZIC-HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Equilibration: Flush with 50 column volumes of 95% Mobile Phase B.

    • Mechanistic Validation: HILIC requires significantly longer equilibration times than reversed-phase to establish the critical aqueous pseudo-stationary layer. Failure to equilibrate will result in shifting retention times .

Step 3: Sample Diluent Optimization

  • Dilute the sample in a solvent that closely matches the initial mobile phase conditions (e.g., 75-90% Acetonitrile).

    • Mechanistic Validation: Injecting a highly aqueous sample into a HILIC system will disrupt the partitioning layer and cause peak distortion or breakthrough .

Step 4: Gradient Elution

  • Start at 95% B (high organic) and decrease to 60% B over 5-10 minutes.

    • Mechanistic Validation: In HILIC, water is the strong eluting solvent. Increasing the aqueous composition elutes the retained polar analytes 3.

Quantitative Data Presentation

The table below summarizes the expected quantitative outcomes when applying different chromatographic strategies to piperidine-ester derivatives.

Table 1: Quantitative Comparison of Mobile Phase Strategies

Chromatographic ModeMobile Phase CompositionRetention Factor (k')Ester Recovery (%)Relative MS SignalOverall Suitability
Low-pH Reversed Phase 0.1% FA in H₂O / ACN< 0.5 (Void)> 99%50%❌ Not Recommended
High-pH Reversed Phase 10 mM NH₄HCO₃ (pH 10) / ACN4.2< 20%60%❌ Not Recommended
Ion-Pairing RP 0.05% TFA in H₂O / ACN3.5> 99%10%❌ Not Recommended
Mild-pH HILIC 10 mM NH₄Formate (pH 3) / ACN5.8> 99%100%Optimal

References

  • Agilent. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC". 1

  • Waters Blog. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques".

  • Phenomenex (via chinacloudapi.cn). "Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column". 2

  • LCGC International (Chromatography Online). "HILIC: The Pros and Cons". 3

  • MilliporeSigma. "Impact of Mobile Phase Additives on LC-MS Sensitivity". 4

Sources

Reference Data & Comparative Studies

Validation

Stability and Physicochemical Profiling: 2-(3-Piperidinyl)ethyl 2-methoxyacetate Hydrochloride vs. Free Base

Executive Summary For researchers and formulation scientists working with amino-esters, the choice of physical form—free base versus acid addition salt—dictates the molecule's viability in both synthetic workflows and lo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and formulation scientists working with amino-esters, the choice of physical form—free base versus acid addition salt—dictates the molecule's viability in both synthetic workflows and long-term storage. 2-(3-Piperidinyl)ethyl 2-methoxyacetate is a bifunctional molecule containing a nucleophilic/basic secondary amine (the piperidine ring) and an electrophilic ester linkage.

In its free base form, this compound is inherently self-reactive and prone to rapid degradation. Converting the molecule to its hydrochloride (HCl) salt fundamentally alters its electronic state, quenching the amine's reactivity and yielding a highly stable, crystalline solid[1]. This guide provides a mechanistic analysis, comparative quantitative data, and validated experimental protocols for assessing the stability of both forms.

Mechanistic Causality of Stability

To understand the divergent stability profiles of the free base and the HCl salt, one must analyze the intramolecular and intermolecular forces at play. Studies on related poly(β-amino ester)s have definitively shown that the charge state of the amine directly dictates the rate of ester hydrolysis and degradation[2].

The Free Base: A Self-Degrading System

The free base form of 2-(3-Piperidinyl)ethyl 2-methoxyacetate possesses an unshared electron pair on the piperidine nitrogen (pKa ~ 10-11)[3]. This creates two primary pathways for degradation:

  • Intermolecular Aminolysis: The secondary amine of one molecule acts as a nucleophile, attacking the methoxyacetate carbonyl of an adjacent molecule. This displaces the alcohol moiety, resulting in the formation of stable, inactive amide oligomers.

  • Auto-Catalyzed Hydrolysis: The basic nitrogen acts as a general base catalyst, deprotonating ambient moisture to generate highly nucleophilic hydroxide ions locally, which rapidly hydrolyze the ester bond into 2-(3-piperidinyl)ethanol and methoxyacetic acid[4].

The Hydrochloride Salt: Electrostatic Stabilization

Upon treatment with hydrogen chloride, the piperidine nitrogen is protonated to form a piperidinium cation. This transformation is the cornerstone of the molecule's stability:

  • Nucleophilic Quenching: The lone pair is bound to a proton, completely eliminating the nitrogen's ability to participate in aminolysis.

  • Basicity Neutralization: The protonated amine can no longer activate water molecules, shutting down the auto-catalyzed hydrolysis pathway.

  • Lattice Energy Enhancement: The ionic nature of the salt promotes strong intermolecular electrostatic interactions, transitioning the compound from a vulnerable oil/low-melting solid into a robust crystalline powder[1].

G FB Free Base Form (Reactive 2° Amine) Deg1 Intermolecular Aminolysis (Amides) FB->Deg1 Nucleophilic Attack Deg2 Base-Catalyzed Ester Hydrolysis FB->Deg2 Moisture + Base HCl Hydrochloride Salt (Protonated Piperidinium) Stable Chemically Stable (No Auto-catalysis) HCl->Stable Amine Quenched

Mechanistic pathways: Reactive degradation of the free base vs. electrostatic stabilization of the HCl salt.

Comparative Physicochemical Data

The conversion from free base to hydrochloride salt significantly alters the macro-level properties of the compound. The table below summarizes the quantitative and qualitative differences critical for handling and formulation.

PropertyFree BaseHydrochloride SaltRationale for Difference
Molecular Formula C₁₀H₁₉NO₃C₁₀H₁₉NO₃ · HClAddition of hydrogen chloride.
Molecular Weight 201.26 g/mol 237.72 g/mol Increase due to HCl mass.
Physical State (25°C) Viscous oil / Low-melting solidWhite to off-white crystalline powderIonic salt formation increases crystal lattice energy[1].
Aqueous Solubility Poor to ModerateHighly Soluble (>50 mg/mL)Ion-dipole interactions with water heavily favor the salt form.
Primary Degradants Amide dimers, Methoxyacetic acidTrace hydrolysis (only under extreme pH/heat)Protonation prevents aminolysis and auto-catalysis[2].
Shelf-Life (25°C, 60% RH) < 2 Weeks (Requires -20°C storage)> 24 MonthsElimination of self-reactivity and reduced hygroscopicity.

Experimental Methodologies

To objectively validate the stability differences, the following self-validating protocols are utilized.

Expert Insight: Because 2-(3-Piperidinyl)ethyl 2-methoxyacetate lacks a strong conjugated aromatic system, standard UV detection (e.g., 254 nm) is practically useless. Relying on low-wavelength UV (210 nm) introduces severe solvent baseline drift. Therefore, High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD) is the mandatory analytical standard for this workflow.

Workflow Prep 1. Sample Preparation Isolate Free Base & Synthesize HCl Salt Equimolar Aliquots Prepared Incubate 2. Accelerated Aging Environmental Chamber: 40°C / 75% RH Sampling at Days 0, 7, 14, 30 Prep->Incubate Analyze 3. HPLC-CAD Analysis Universal Detection of Non-Chromophoric Intact Esters and Degradants Incubate->Analyze Data 4. Kinetic Modeling Calculate t(1/2) and Degradation Velocity Compare FB vs HCl Profiles Analyze->Data

Experimental workflow for comparative accelerated stability testing using HPLC-CAD.

Protocol 1: Controlled Salt Formation

To ensure an accurate comparison, the HCl salt must be synthesized from a highly pure free base without inducing premature hydrolysis.

  • Dissolution: Dissolve 1.0 g of freshly purified 2-(3-Piperidinyl)ethyl 2-methoxyacetate free base in 15 mL of anhydrous methyl tert-butyl ether (MTBE) under an inert nitrogen atmosphere.

  • Acidification: Place the flask in an ice bath (0-5°C). Dropwise, add 1.05 molar equivalents of 4M HCl in dioxane. Causality: Anhydrous conditions are critical here; using aqueous HCl would immediately initiate ester hydrolysis during the exothermic salt formation.

  • Crystallization: Stir for 30 minutes. A white precipitate will form. Add 5 mL of anhydrous hexane to drive the crystallization to completion.

  • Isolation: Filter the solid under a nitrogen blanket, wash with cold hexane, and dry under high vacuum at room temperature for 12 hours.

Protocol 2: Accelerated Stability Testing (HPLC-CAD)
  • Sample Preparation: Prepare 10 mg/mL equimolar solutions of both the Free Base and the HCl Salt in HPLC-grade Acetonitrile:Water (80:20).

  • Incubation: Aliquot the solutions into amber glass LC vials. Place the vials in a controlled environmental chamber set to 40°C and 75% Relative Humidity (RH) (ICH Q1A guidelines).

  • Sampling: Pull vials at Day 0, Day 7, Day 14, and Day 30.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detector: Charged Aerosol Detector (CAD) set to 35°C evaporation temperature.

  • Data Processing: Integrate the peak area of the intact ester. Plot the natural log of the remaining concentration versus time to determine the degradation rate constant ( k ) and half-life ( t1/2​ ).

    • Expected Results: The free base will exhibit a rapid exponential decay ( t1/2​ < 5 days) with emerging peaks corresponding to amides and alcohols. The HCl salt will show a flat line (>98% recovery at Day 30).

References

  • Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Piperidine. Wikipedia. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride Quantification

For Researchers, Scientists, and Drug Development Professionals The accurate quantification of active pharmaceutical ingredients (APIs) like 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride is a cornerstone of drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) like 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride is a cornerstone of drug development and manufacturing. It ensures product quality, safety, and efficacy. The validation of analytical procedures is a regulatory requirement, demonstrating that a method is suitable for its intended purpose.[1][2] This guide will compare common analytical techniques and detail the validation process in line with international guidelines.

The Imperative of Method Validation

Analytical method validation is a formal and systematic process that confirms the suitability of an analytical method to provide useful and consistent data.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that all analytical methods used for product release and stability testing be validated.[4][5] The International Council for Harmonisation (ICH) provides a comprehensive framework for analytical method validation, with the Q2(R1) guideline being the global standard.[6][7][8]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[9][10] This involves a thorough evaluation of several performance characteristics.

Comparative Overview of Analytical Techniques

The choice of an analytical method for quantifying 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[11] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most prevalent techniques for the analysis of piperidine derivatives.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for analyzing pharmaceutical compounds.[3][13] It is particularly suitable for non-volatile or thermally unstable molecules.[14] For piperidine-containing compounds, Reverse-Phase HPLC (RP-HPLC) with UV detection is a common approach.[14][15] To enhance sensitivity and selectivity, especially at low concentrations in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[14][16]

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds.[17][18] For less volatile amines like piperidine derivatives, derivatization is often necessary to increase their volatility and improve chromatographic performance.[11][14] Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry, offering high specificity and sensitivity.[11][19]

  • Spectrophotometric Methods: Simple and sensitive spectrophotometric methods can also be developed for the assay of piperazine derivatives.[20][21] These methods are often based on charge-transfer or ion-pair complexation reactions.[20][21] While generally less specific than chromatographic methods, they can be suitable for certain applications.

The following table summarizes the key performance characteristics of these analytical techniques for the quantification of 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride.

Parameter HPLC-UV LC-MS/MS GC-MS (with derivatization) Spectrophotometry
Specificity Good to ExcellentExcellentExcellentModerate to Good
Sensitivity (LOD/LOQ) ModerateVery HighHighLow to Moderate
Linearity ExcellentExcellentExcellentGood
Accuracy (% Recovery) 98-102%98-102%98-102%95-105%
Precision (%RSD) < 2%< 2%< 2%< 5%
Robustness GoodGoodModerateGood
Sample Throughput HighHighModerateVery High
Instrumentation Cost ModerateHighHighLow

The Validation Workflow: A Step-by-Step Approach

A comprehensive validation of an analytical method involves assessing several key parameters as outlined by the ICH Q2(R1) guidelines.[1][22]

Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting Define_Purpose Define Analytical Purpose & Scope Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Analyze & Interpret Validation Data Robustness->Data_Analysis Acceptance_Criteria Compare Against Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Generate Final Validation Report Acceptance_Criteria->Validation_Report

Caption: A generalized workflow for analytical method validation.

Experimental Protocols

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[1][23]

Experimental Protocol:

  • Analyze a blank sample (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of the analyte.[13]

  • Analyze a solution of the analyte.

  • Analyze a spiked sample containing the analyte and potential impurities or degradation products.[13]

  • For HPLC with a photodiode array (PDA) detector, perform peak purity analysis to show the analyte peak is not attributable to more than one component.[24]

Acceptance Criteria:

  • No significant interference at the retention time of the analyte in the blank sample.[13]

  • The analyte peak should be well-resolved from other peaks, with a resolution of >2.[13]

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[1] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][15]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride at different concentrations, typically covering 80% to 120% of the expected working concentration.[24][25]

  • Analyze each standard solution in triplicate.

  • Plot the mean response versus the concentration and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[13]

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.[24]

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[26]

Experimental Protocol:

  • Prepare samples with known concentrations of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates for each level.[13]

  • Calculate the percent recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for the assay of a drug substance.[26]

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is evaluated at two levels: repeatability and intermediate precision.[3][26]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and with the same equipment.[3]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or with different equipment.

  • Calculate the relative standard deviation (%RSD) for the results at each level.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should be ≤ 2%.

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be determined with acceptable precision and accuracy.

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

  • Analyze samples under each of the modified conditions.

  • Evaluate the effect of these changes on the analytical results.

Acceptance Criteria:

  • The results should remain within the acceptance criteria for accuracy and precision.

Conclusion

The validation of analytical methods for the quantification of 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride is a critical activity in pharmaceutical development and quality control. Both HPLC and GC methods, when properly validated, can provide accurate and reliable results.[11] The choice between these methods will depend on the specific requirements of the analysis. A thorough understanding of the principles of method validation and adherence to regulatory guidelines are essential for ensuring data integrity and product quality.[6][26] This guide provides a framework for the systematic validation of analytical procedures, ensuring they are fit for their intended purpose.[1][9]

References

  • ICH. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA; 2015. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. FDA; 2020. Available from: [Link]

  • Shabir GA. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharm Tech. 2004.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA; 2024. Available from: [Link]

  • Pharmagrade. GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA; 2023. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. Available from: [Link]

  • Journal of Emerging Technologies and Innovative Research. A BRIEF REVIEW ON HPLC METHOD VALIDATION. JETIR; 2019. Available from: [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available from: [Link]

  • AssayPRISM. HPLC Method Validation: Key Parameters and Importance. Available from: [Link]

  • Chromatography Online. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International; 2020. Available from: [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH; 2005. Available from: [Link]

  • European Medicines Agency. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. EMA; 2024. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA; 2024. Available from: [Link]

  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. EMA; 2023. Available from: [Link]

  • ResearchGate.
  • PubMed. Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. 2000. Available from: [Link]

  • ResearchGate. A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. 2023. Available from: [Link]

  • ResolveMass Laboratories Inc. Impurity Profiling and Characterization for Generic Project. Available from: [Link]

  • MDPI. Spectrophotometric determination of some pharmaceutical piperazine derivatives by charge-transfer and ion-pair complexation methods. 2002. Available from: [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • EURL-FV. Validation Report. Available from: [Link]

  • ResearchGate. Validation of analytical methods. 2003. Available from: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products. APVMA; 2014. Available from: [Link]

  • SciSpace. Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. 2020. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. 2008.
  • An Analytical Method to Determine Concentration of Ethyl Chloroacetate. Available from: [Link]

Sources

Validation

Reproducibility of 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride synthesis across different batches

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of highly functionalized piperidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of highly functionalized piperidine derivatives, such as 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride , presents significant reproducibility challenges in early-stage drug development. This compound—a critical intermediate for neuroactive pharmaceutical libraries—requires a precise two-step synthetic sequence: the esterification of an N-protected 2-(3-piperidinyl)ethanol with 2-methoxyacetyl chloride, followed by amine deprotection and hydrochloride salt formation.

Historically, traditional batch synthesis of this molecule suffers from high batch-to-batch variability. The highly exothermic nature of the acid chloride esterification leads to localized "hot spots" that promote side reactions (e.g., ketene formation), while the hygroscopic nature of the final salt complicates isolation. This guide objectively compares the reproducibility, yield, and purity of Traditional Batch Synthesis versus an Automated Telescoped Continuous Flow approach, providing actionable, self-validating protocols for process chemists.

Mechanistic Causality & Synthetic Strategy

To understand the reproducibility issues, we must analyze the mechanistic causality behind the reaction conditions:

  • Amine Protection (N-Boc): The secondary amine on the piperidine ring is highly nucleophilic. Without protection, it will rapidly react with 2-methoxyacetyl chloride to form an undesired amide. Thus, N-Boc-2-(3-piperidinyl)ethanol is utilized as the starting material.

  • Esterification Dynamics: The reaction between the alcohol and 2-methoxyacetyl chloride is highly exothermic. In batch reactors, as the scale increases, the surface-area-to-volume ratio decreases. This poor heat transfer creates localized thermal spikes, degrading the acid chloride and reducing yield. Continuous flow microreactors solve this by providing near-instantaneous heat dissipation, ensuring strictly isothermal conditions (1)[1].

  • Deprotection & Salt Formation: The cleavage of the Boc group using anhydrous HCl must be carefully controlled. Over-acidification or extended exposure to ambient moisture can hydrolyze the newly formed ester. Telescoping this step in a continuous flow system minimizes moisture exposure and standardizes residence time, drastically improving the reproducibility of chiral piperidine derivatives (2)[2].

Workflow Visualization

The following diagram illustrates the fundamental differences in mass transfer, heat control, and isolation between the two methodologies.

G cluster_0 Traditional Batch Synthesis cluster_1 Telescoped Continuous Flow Synthesis B1 N-Boc-Piperidine Ethanol + DIPEA in DCM B2 Dropwise 2-Methoxyacetyl Chloride (Exothermic) B1->B2 B3 Batch Esterification (Variable Heat Transfer) B2->B3 B4 Aqueous Workup & Isolation B3->B4 B5 HCl/Dioxane Deprotection & Crystallization B4->B5 F1 Stream A: N-Boc-Alcohol + Base Stream B: Acid Chloride F2 T-Micromixer (Rapid Mass Transfer) F1->F2 F3 Flow Reactor (Esterification) (Isothermal Control) F2->F3 F4 In-line HCl Solution Injection F3->F4 F5 Continuous Deprotection & Precipitation F4->F5

Fig 1: Workflow comparison: Traditional Batch vs. Telescoped Continuous Flow synthesis.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the protocols below are designed as self-validating systems, incorporating specific analytical checkpoints to confirm reaction progress before proceeding.

Protocol A: Traditional Batch Synthesis
  • Protection & Setup: Dissolve N-Boc-2-(3-piperidinyl)ethanol (10 mmol, 1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 15 mmol, 1.5 equiv) in 50 mL anhydrous dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.

    • Causality: Cryogenic cooling is mandatory to manage the initial exothermic spike upon acid chloride addition, preventing the degradation of the starting materials.

  • Esterification: Add 2-methoxyacetyl chloride (12 mmol, 1.2 equiv) dropwise over 30 minutes via an addition funnel.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). Proceed only when the alcohol spot (visualized with KMnO4) is completely consumed.

  • Workup: Quench the reaction with 50 mL saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the intermediate ester.

  • Deprotection & Salt Formation: Dissolve the crude ester in 30 mL anhydrous diethyl ether. Slowly add 4M HCl in dioxane (30 mmol, 3.0 equiv) at room temperature. Stir vigorously for 2 hours.

    • Causality: The anhydrous HCl environment cleaves the Boc protecting group and simultaneously precipitates the product as an insoluble hydrochloride salt, driving the equilibrium forward.

  • Isolation: Filter the highly hygroscopic precipitate rapidly under a positive nitrogen blanket. Wash with cold ether and dry in vacuo at 40 °C.

Protocol B: Optimized Telescoped Continuous Flow Synthesis

Continuous flow chemistry relies on pumping reactive components together at a mixing junction and flowing them through a temperature-controlled reactor (3)[3].

  • System Priming: Prime a commercial continuous flow system (e.g., Vapourtec R-Series) with anhydrous DCM. Ensure all lines are purged with N₂ to prevent moisture ingress.

  • Stream Preparation:

    • Stream A: N-Boc-2-(3-piperidinyl)ethanol (1.0 M) and DIPEA (1.5 M) in anhydrous DCM.

    • Stream B: 2-methoxyacetyl chloride (1.2 M) in anhydrous DCM.

    • Stream C: 4M HCl in dioxane.

  • Esterification (Reactor 1): Pump Stream A and Stream B at equal flow rates (1.0 mL/min) into a PTFE T-micromixer, followed by a 10 mL PFA (perfluoroalkoxy) coil reactor maintained strictly at 20 °C (Residence time, tR​ = 5 min).

    • Causality: The microreactor's superior surface-area-to-volume ratio allows the highly exothermic esterification to be run safely at room temperature without localized hot spots, ensuring a homogeneous concentration profile and preventing ketene side-reactions.

  • In-line Deprotection (Reactor 2): The effluent from Reactor 1 meets Stream C (pumped at 1.5 mL/min) at a second mixing junction, flowing directly into a 20 mL coil reactor heated to 40 °C ( tR​ = 5.7 min).

    • Causality: Telescoping the deprotection eliminates the need for intermediate aqueous workup, drastically reducing the intermediate's exposure to ambient moisture and mechanical transfer losses.

  • Self-Validation & Collection: Route the final effluent through an in-line FT-IR flow cell.

    • Validation Checkpoint: Monitor the disappearance of the Boc carbonyl stretch (~1690 cm⁻¹) and the stabilization of the ester carbonyl stretch (~1745 cm⁻¹). Once steady-state is confirmed by a flatline IR trend, direct the output into a chilled collection vessel (-10 °C) to continuously precipitate the 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride salt. Filter and dry in vacuo.

Batch-to-Batch Reproducibility Data

To objectively compare the two methodologies, five independent batches of 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride were synthesized using both Protocol A and Protocol B. The quantitative results are summarized in Table 1.

Table 1: Reproducibility Metrics Across 5 Independent Syntheses (Batch vs. Flow)

Run NumberBatch Yield (%)Batch HPLC Purity (%)Flow Yield (%)Flow HPLC Purity (%)
Batch 1 74.292.189.598.5
Batch 2 81.094.090.198.7
Batch 3 68.589.589.298.4
Batch 4 79.493.291.098.8
Batch 5 71.391.090.498.6
Mean ± SD 74.9 ± 5.2 92.0 ± 1.7 90.0 ± 0.7 98.6 ± 0.2

Discussion & Process Insights

The experimental data unequivocally demonstrates the superiority of the continuous flow methodology for synthesizing this specific piperidine derivative.

  • Yield and Purity Stability: The traditional batch process exhibited a wide standard deviation in yield (± 5.2%) and purity (± 1.7%). This variance is directly attributed to the inconsistent heat dissipation during the dropwise addition of 2-methoxyacetyl chloride. In contrast, the automated flow process maintained a remarkably tight tolerance (Yield: 90.0 ± 0.7%, Purity: 98.6 ± 0.2%).

  • Scalability via Numbering-Up: In batch chemistry, scaling up from 10 grams to 100 grams alters the reactor thermodynamics, requiring complete re-optimization of addition times and cooling jackets. Flow chemistry relies on "numbering up" (running the optimized steady-state process for a longer duration), ensuring that the 100th gram produced is chemically identical to the 1st gram.

  • Moisture Mitigation: The hygroscopic nature of 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride makes it highly susceptible to degradation during batch phase separations. The telescoped flow process keeps the intermediate entirely enclosed within the PFA tubing until the final controlled precipitation, preserving the integrity of the ester linkage.

Conclusion

For the reproducible synthesis of 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride, Automated Telescoped Continuous Flow represents a significant technological upgrade over Traditional Batch Synthesis. By enforcing strict isothermal control during esterification and minimizing moisture exposure during deprotection, flow chemistry provides drug development professionals with a highly reliable, scalable, and self-validating synthetic pathway.

References

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. American Chemical Society (Organic Letters). Available at:[Link]

  • Continuous-Flow Process for the Synthesis of 5-Nitro-1,4-dihydro-1,4-methanonaphthalene. American Chemical Society (Organic Process Research & Development). Available at:[Link]

  • Application of reactor engineering concepts in continuous flow chemistry: a review. Royal Society of Chemistry (Reaction Chemistry & Engineering). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride proper disposal procedures

Proper disposal of complex organic salts like 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride requires a rigorous, scientifically grounded approach. Because this compound features a basic piperidine ring, an ester...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of complex organic salts like 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride requires a rigorous, scientifically grounded approach. Because this compound features a basic piperidine ring, an ester linkage, and is formulated as a hydrochloride salt, it presents unique chemical reactivities that must dictate your laboratory's waste management strategy.

This guide provides drug development professionals and laboratory scientists with field-proven, step-by-step disposal protocols compliant with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Hazard Assessment & Mechanistic Causality

To safely manage this compound, personnel must understand the causality behind its chemical behavior in waste streams. Do not treat this simply as generic organic waste; its structural components dictate specific handling rules:

  • The Piperidine Moiety (pH Sensitivity): Piperidine derivatives are known skin irritants and systemic toxicants[1]. In its hydrochloride salt form, the amine is protonated ( R2​NH2+​Cl− ), making it highly water-soluble and non-volatile. However, if this compound is introduced into a highly basic waste stream (pH > 9), the salt will be deprotonated. This reaction releases the lipophilic, volatile piperidine free-base, which can pose an immediate inhalation hazard to laboratory personnel.

  • The Methoxyacetate Ester (Hydrolysis Risk): Esters are susceptible to hydrolysis under both strongly acidic and strongly basic conditions. Hydrolysis of this specific ester yields methoxyacetic acid, a compound with documented reproductive and developmental toxicity.

  • The Hydrochloride Salt (Corrosivity): While stable as a solid, the dissolution of hydrochloride salts in water can create slightly acidic solutions. Prolonged storage of such aqueous waste in metal containers can lead to corrosion and container failure[2].

Core Directive: Drain disposal is strictly prohibited. All physical and liquid forms of this compound must be segregated, pH-controlled, and routed to an approved hazardous waste incineration facility[3].

Waste Segregation & Decision Workflow

The following decision matrix illustrates the self-validating workflow required to safely segregate 2-(3-Piperidinyl)ethyl 2-methoxyacetate HCl waste.

G N1 Waste Generation: 2-(3-Piperidinyl)ethyl 2-methoxyacetate HCl N2 Physical State? N1->N2 N3 Solid Waste (Powder, Vials, PPE) N2->N3 Solid N4 Liquid Waste (Reaction Solutions) N2->N4 Liquid N8 Labeling & SAA Storage (EPA RCRA Compliant) N3->N8 N5 Solvent Type? N4->N5 N6 Aqueous Waste (Maintain pH 5.5-8.0 to prevent free-base release) N5->N6 Aqueous N7 Organic Waste (Segregate Halogenated vs. Non-Halogenated) N5->N7 Organic N6->N8 N7->N8 N9 EH&S Hazmat Pickup & Incineration N8->N9

Decision matrix for the segregation and disposal of 2-(3-Piperidinyl)ethyl 2-methoxyacetate HCl waste.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system: the completion of one step ensures the safety and chemical stability of the next.

Protocol A: Solid Waste & Contaminated Consumables

Applies to: Unused powder, expired batches, contaminated weighing paper, spatulas, and PPE.

  • Containment: Transfer all solid waste into a wide-mouth, High-Density Polyethylene (HDPE) container. Do not use metal containers , as residual chloride ions can cause pitting and degradation over time[2].

  • Segregation: Do not mix this solid waste with strong oxidizers (e.g., nitrates, peroxides) or strong bases (e.g., sodium hydroxide pellets), as localized reactions could generate heat or release toxic vapors.

  • Labeling: Immediately affix a hazardous waste label. The label must explicitly state: "Hazardous Waste: 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride (Toxic/Irritant Solid)". Avoid using abbreviations or chemical formulas, as this violates EPA labeling requirements[4].

  • Sharps Disposal: Any needles or syringes used to transfer solutions of this compound must be placed directly into a puncture-proof, designated chemical sharps container.

Protocol B: Liquid Waste (Aqueous & Organic Solutions)

Applies to: Reaction filtrates, HPLC mobile phases, and extraction layers.

  • Matrix Identification: Determine whether the waste stream is predominantly aqueous or organic.

  • pH Verification (Critical Step for Aqueous Waste): Before adding an aqueous solution of this compound to a bulk waste carboy, test the pH of the receiving carboy using pH indicator strips.

    • Validation: The receiving carboy must have a pH between 5.5 and 8.0. If the pH is > 9.0, do not add the waste . Adding the compound to a highly basic environment will hydrolyze the ester and release volatile piperidine free-base into the laboratory atmosphere[1].

  • Transfer: Pour the liquid into the designated HDPE waste carboy (e.g., "Non-Halogenated Organic Waste" or "Aqueous Amine Waste") using a dedicated funnel.

  • Closure: Cap the container immediately after transfer. Leaving funnels resting in hazardous waste containers is a direct violation of EPA emissions standards and local fire codes[4].

  • Secondary Containment: Ensure the waste carboy is seated in a secondary containment tray capable of holding at least 110% of the container's total volume[2].

Quantitative Logistics: Storage & Compliance Data

To maintain compliance with environmental regulations, laboratories must adhere to strict accumulation limits within their Satellite Accumulation Areas (SAAs). Waste must be stored at or near the point of generation and under the control of the operator[4].

Table 1: Waste Container Compatibility & Segregation Matrix

Waste StreamPrimary HazardApproved Container MaterialStrictly Incompatible Materials
Solid Powder Irritant, ToxicHDPE, Polypropylene, GlassStrong oxidizers, Metal containers
Aqueous Solutions Mildly acidic, Aquatic toxicityHDPE, GlassStrong bases (pH > 9), Cyanides
Organic Solutions Flammable, ToxicHDPE, PTFE-lined GlassNitric acid, Strong oxidizers

Table 2: EPA Satellite Accumulation Area (SAA) Limits [5]

Regulatory ClassificationMax Volume (Non-Acute Waste)Max Volume (Acute/P-Listed)Max Accumulation Time in SAA
Standard SAA Limit 55 Gallons1 Quart (or 1 kg solid)Up to 12 months (or until full)
Action Trigger > 55 Gallons> 1 QuartMust be transferred to Central Accumulation Area within 3 days

Note: While 2-(3-Piperidinyl)ethyl 2-methoxyacetate HCl is not explicitly P-listed, its toxicological profile requires it to be treated with rigorous non-acute hazardous waste standards.

Emergency Spill Management

In the event of a localized spill (e.g., dropping a glass vial of the solid compound):

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • PPE: Don chemical-resistant gloves (Nitrile, minimum 5 mil thickness), safety goggles, and a lab coat.

  • Containment: If solid, gently cover the spill with damp paper towels to prevent aerosolization of the powder. If liquid, surround and cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand)[1].

  • Collection: Use a non-sparking plastic scoop to collect the absorbed material. Place it into a heavy-duty plastic bag or HDPE container.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect the wash water as hazardous aqueous waste.

References

  • American Chemical Society (ACS). Hazardous Waste and Disposal Guidelines. Retrieved from:[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). Laboratory Chemical Waste Management Guidelines. Retrieved from:[Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from:[Link]

  • Columbia University Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines. Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride

Handling novel pharmaceutical intermediates like 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride requires a rigorous, scientifically grounded approach to laboratory safety. As a hydrochloride salt of a piperidine d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel pharmaceutical intermediates like 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride requires a rigorous, scientifically grounded approach to laboratory safety. As a hydrochloride salt of a piperidine derivative containing a methoxyacetate ester, this compound presents a unique intersection of physical and toxicological hazards.

This guide provides drug development professionals and laboratory scientists with a comprehensive, self-validating operational framework for handling this compound, ensuring compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[1].

Chemical Hazard Profiling & Causality

To design an effective safety protocol, we must first deconstruct the molecule to understand the causality behind its hazards. The compound consists of three primary functional moieties, each dictating specific handling requirements:

  • The Piperidine Ring: Piperidine derivatives are typically classified as Category 3 oral toxins and are known skin, eye, and respiratory irritants[2].

  • The Methoxyacetate Ester: Methoxyacetate derivatives can cause central nervous system depression, chemical conjunctivitis, and dermatitis upon prolonged exposure[3].

  • The Hydrochloride (HCl) Salt Form: Converting the free base to an HCl salt typically renders the compound a crystalline solid or fine powder. Fine organic dusts are highly hygroscopic, easily aerosolized, and can form explosible dust-air mixtures if dispersed improperly[2].

Quantitative Hazard & Mitigation Table
Hazard CategoryMechanistic CausePrimary RiskRequired Mitigation Strategy
Acute Toxicity (Oral/Inhalation) Piperidine pharmacophore binding; aerosolization of fine HCl salt powder.Toxic if swallowed (H301); respiratory tract irritation[2].Closed-system weighing; N95/P100 particulate filtration.
Dermal/Ocular Irritation Ester hydrolysis upon contact with skin moisture; amine basicity.Severe eye irritation; contact dermatitis[3].Splash goggles; extended-cuff nitrile gloves.
Combustible Dust Fine organic salt particulates dispersed in oxygen-rich environments.Dust deflagration/explosion[2].Anti-static tools; elimination of spark sources; wet-wipe cleaning.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a calculated barrier defense against the specific physicochemical properties of the compound.

  • Hand Protection: Use double-gloved Nitrile (minimum 4-6 mil thickness) . Nitrile provides excellent chemical resistance against both the amine functionality and the ester linkage, which can rapidly degrade latex. Double-gloving ensures that if the outer glove is contaminated by the hygroscopic powder, it can be safely doffed without exposing the skin.

  • Eye/Face Protection: Indirect-vented chemical splash goggles are mandatory. Safety glasses are insufficient because fine airborne HCl salt dust can bypass the sides of standard glasses and dissolve in the moisture of the eyes, causing severe chemical conjunctivitis[3].

  • Respiratory Protection: When handling the dry powder outside of a certified fume hood, a NIOSH-approved N95 or P100 half-face respirator is required to filter out fine particulates[2].

  • Body Protection: A flame-resistant (FR), fluid-resistant laboratory coat with fitted cuffs. The FR rating is a critical precaution against the combustible dust hazard[2].

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's success condition is met.

Step 1: Engineering Control Verification

  • Action: Activate the chemical fume hood or Class II Biological Safety Cabinet (BSC). Verify the continuous airflow monitor reads between 80–120 feet per minute (fpm)[4].

  • Causality: Proper face velocity ensures that any aerosolized dust generated during container opening is pulled away from the operator's breathing zone.

Step 2: Anti-Static Preparation

  • Action: Wipe down the balance and spatulas with a static-eliminating brush or a lint-free wipe lightly dampened with 70% Isopropyl Alcohol (IPA). Use grounded, anti-static weighing boats.

  • Causality: Hydrochloride salts are highly prone to static cling. Static electricity not only causes weighing inaccuracies but also acts as an ignition source for explosible dust-air mixtures[2].

Step 3: Closed-System Transfer

  • Action: Weigh the desired mass of 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride. If formulating a solution, add the solvent directly to the weighing vessel inside the hood before transferring it to the final reaction flask.

  • Causality: Dissolving the powder at the point of measurement eliminates the risk of airborne dust during physical transfer between vessels.

OperationalWorkflow Start Pre-Operation Check (Verify Airflow & CHP) PPE Don PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Activate Engineering Controls (Fume Hood: 80-120 fpm) PPE->Hood Weigh Anti-Static Weighing (Minimize Dust/Static) Hood->Weigh Transfer In-Hood Solvent Addition (Eliminate Dry Transfer) Weigh->Transfer Decon Wet-Wipe Decontamination (70% IPA / Water) Transfer->Decon

Operational workflow for the safe handling and transfer of piperidine hydrochloride derivatives.

Spill Response and Decontamination Plan

In the event of a localized spill of the solid hydrochloride salt, standard sweeping is strictly prohibited.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate personnel from the immediate area and allow the fume hood to clear any suspended aerosols for 5 minutes.

  • Suppress: Do NOT use a dry brush or broom. Sweeping generates a dust cloud, exponentially increasing inhalation and deflagration risks.

  • Wet-Wipe: Cover the spill with absorbent laboratory pads. Gently pour a compatible solvent (e.g., water or 70% IPA) over the pads to dissolve and trap the salt.

  • Collect: Carefully fold the wet pads inward, trapping the dissolved compound, and place them into a designated hazardous waste bag.

  • Decontaminate: Wash the surface with soap and water, followed by an IPA wipe to ensure all ester and amine residues are removed.

Waste Segregation and Disposal

Under no circumstances should 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride be flushed down the drain[5]. The compound must be treated as toxic organic waste.

Disposal Methodology:

  • Segregation: Separate liquid waste containing this compound into "Non-Halogenated Organic Waste" (unless dissolved in a halogenated solvent like DCM, which requires a "Halogenated Waste" stream). Solid waste (contaminated gloves, wipes, and weigh boats) must go into a sealed, puncture-resistant solid toxic waste bin.

  • Labeling: Clearly label the container with the full chemical name (no abbreviations) and check the "Toxic" and "Irritant" hazard boxes.

  • Storage & Destruction: Store in secondary containment in a well-ventilated waste accumulation area until it is collected by an approved environmental vendor for high-temperature incineration.

WasteDisposal Waste Solid/Liquid Waste Generation Segregation Segregation (Halogenated vs. Non-Halogenated) Waste->Segregation Labeling Hazardous Waste Labeling (Toxic/Irritant) Segregation->Labeling Storage Secondary Containment (Ventilated Storage) Labeling->Storage Disposal Incineration by Approved Vendor Storage->Disposal

Waste segregation and disposal pathway for organic hydrochloride salts.

References

  • Cole-Parmer. "Material Safety Data Sheet - Methyl methoxyacetate, 99%." coleparmer.com.[Link]

  • Occupational Safety and Health Administration (OSHA). "Common Programs Required by the OSHA Standards (29 CFR 1910.1450)." osha.gov.[Link]

  • Sdfine. "Piperidine Hydrochloride Safety Data Sheet." sdfine.com.[Link]

  • The Lab Depot. "Laboratory Standards for Fume Hoods and Biosafety Cabinets." labdepotinc.com.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.